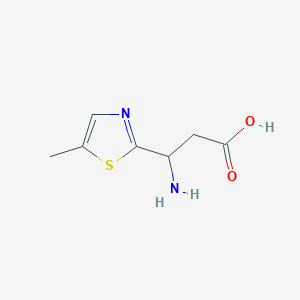
(3-Methoxypiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxypiperidin-3-yl)methanol is an organic compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with methanol under specific conditions. One common method is the reduction of (3-Methoxypiperidin-3-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxypiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Methoxypiperidin-3-yl)methanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned, it can be synthesized by reducing (3-Methoxypiperidin-3-yl)methanone.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products Formed
Oxidation: (3-Methoxypiperidin-3-yl)methanone.
Reduction: this compound.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(3-Methoxypiperidin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of (3-Methoxypiperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound of (3-Methoxypiperidin-3-yl)methanol.
(3-Hydroxypiperidin-3-yl)methanol: A similar compound with a hydroxyl group instead of a methoxy group.
(3-Methoxypiperidin-3-yl)ethanol: A compound with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its methoxy group, which imparts different chemical properties compared to its analogs. This structural difference can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(3-methoxypiperidin-3-yl)methanol |
InChI |
InChI=1S/C7H15NO2/c1-10-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
FZIUENXNKJDWGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCNC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
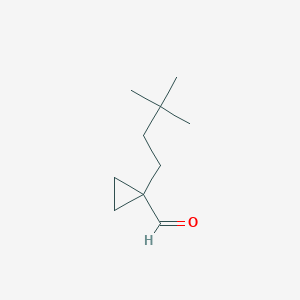


![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
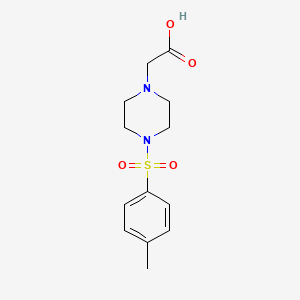
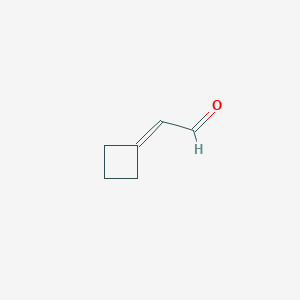
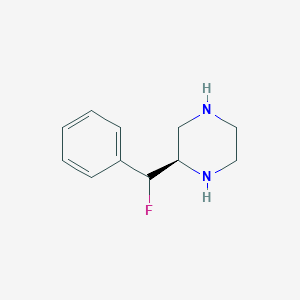
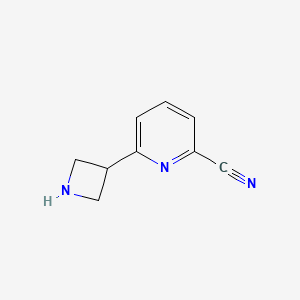
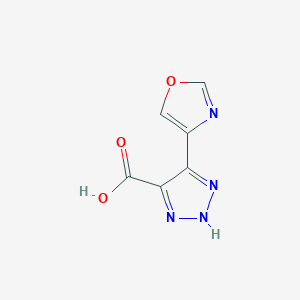

![Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine](/img/structure/B13324762.png)
